molecular formula C10H12F3N B12507892 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine

1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine

Cat. No.: B12507892
M. Wt: 203.20 g/mol
InChI Key: UKOXKUZZWGITQE-UHFFFAOYSA-N
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Description

1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine is an organic compound with the molecular formula C10H12F3N. It is classified as an amine, which is a derivative of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group, making it potentially useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine typically involves the reaction of 2-methyl-3-(trifluoromethyl)benzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine is unique due to its specific combination of a trifluoromethyl group and an amine group, which imparts distinct chemical and biological properties. This combination makes it particularly useful in medicinal chemistry and as a versatile building block in organic synthesis .

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

1-[2-methyl-3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C10H12F3N/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13/h3-5,7H,14H2,1-2H3

InChI Key

UKOXKUZZWGITQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(C)N

Origin of Product

United States

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